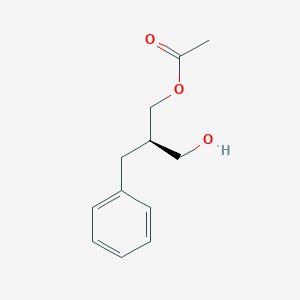

(R)-2-Benzyl-3-hydroxypropyl Acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2-benzyl-3-hydroxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-10(14)15-9-12(8-13)7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFARAUSMBSDY-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H](CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (R)-2-Benzyl-3-hydroxypropyl Acetate, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The guide details three primary synthetic strategies: Enzymatic Kinetic Resolution of a Prochiral Diol, Chiral Pool Synthesis from (R)-Epichlorohydrin, and Direct Esterification of (R)-2-Benzyl-3-hydroxypropanol. Each method is presented with detailed experimental protocols, comparative data, and visual representations of the synthetic workflows.

Enzymatic Kinetic Resolution of 2-Benzyl-1,3-propanediol

This pathway utilizes the enantioselective properties of lipases to acetylate the prochiral 2-benzyl-1,3-propanediol, yielding the desired (R)-monoacetate with high enantiomeric purity. The asymmetric acetylation is a highly efficient method for obtaining the target molecule.

Experimental Protocol: Lipase-Catalyzed Asymmetric Acetylation

Materials:

-

2-Benzyl-1,3-propanediol

-

Isopropenyl acetate

-

Immobilized Lipase PS (from Pseudomonas cepacia)

-

Organic solvent (e.g., Diisopropyl ether or a continuous flow system)

-

Buffer solution (if applicable)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

In a suitable reaction vessel, dissolve 2-benzyl-1,3-propanediol in the chosen organic solvent.

-

Add isopropenyl acetate as the acyl donor. The molar ratio of acyl donor to the diol can be optimized to control the conversion and minimize the formation of the diacetate byproduct.

-

Introduce the immobilized Lipase PS to the reaction mixture.

-

The reaction can be conducted in a batch reactor with stirring or in a continuous flow packed-bed reactor.

-

Maintain the reaction at a controlled temperature (e.g., 0-60 °C) and monitor the progress by techniques such as TLC or GC. The temperature can significantly influence the conversion rate and the formation of the diacetate.[1]

-

Upon reaching the desired conversion, which is critical for maximizing the enantiomeric excess of the (R)-monoacetate, the enzyme is removed by filtration.[2] The formation of the diacetate can affect the enantiomeric excess of the desired product as the minor (S)-enantiomer may react faster in the second acetylation step.[2]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate this compound.

Quantitative Data

| Parameter | Value | Reference |

| Enzyme | Lipase PS (Pseudomonas cepacia) | [1][2] |

| Acyl Donor | Isopropenyl Acetate | [2] |

| Conversion | Optimized to favor monoacetate | [1][2] |

| Enantiomeric Excess (ee) | High (can be influenced by conversion) | [2] |

| Yield | Dependent on conversion and purification |

Diagram of the Enzymatic Kinetic Resolution Pathway

Caption: Enzymatic acetylation of 2-benzyl-1,3-propanediol.

Chiral Pool Synthesis from (R)-Epichlorohydrin

This stereospecific approach utilizes a readily available chiral starting material, (R)-epichlorohydrin, to ensure the desired stereochemistry in the final product. The key steps involve the nucleophilic ring-opening of the epoxide followed by acetylation.

Experimental Protocol: Ring-Opening of (R)-Epichlorohydrin and Acetylation

Materials:

-

(R)-Epichlorohydrin

-

Magnesium turnings

-

Benzyl chloride

-

Anhydrous diethyl ether or THF

-

Acetic anhydride

-

Pyridine or another suitable base

-

Aqueous HCl solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure: Part A: Preparation of Benzylmagnesium Chloride

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of benzyl chloride in anhydrous ether to the magnesium suspension. Maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

Part B: Ring-Opening and Acetylation

-

Cool the freshly prepared benzylmagnesium chloride solution in an ice bath.

-

Slowly add a solution of (R)-epichlorohydrin in anhydrous ether to the Grignard reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution or dilute HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude (R)-2-benzyl-3-chloropropan-1-ol.

-

Dissolve the crude alcohol in a suitable solvent like dichloromethane or pyridine.

-

Cool the solution in an ice bath and add acetic anhydride and a catalytic amount of a base like pyridine or DMAP.

-

Stir the reaction at room temperature until the acetylation is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute HCl (if pyridine was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (R)-Epichlorohydrin | |

| Key Reagent | Benzylmagnesium Chloride | |

| Enantiomeric Excess (ee) | >99% | |

| Yield | Moderate to high |

Diagram of the Chiral Pool Synthesis Pathway

Caption: Synthesis from (R)-epichlorohydrin.

Direct Esterification of (R)-2-Benzyl-3-hydroxypropanol

This classical approach involves the direct conversion of the chiral alcohol, (R)-2-Benzyl-3-hydroxypropanol, to the corresponding acetate using an acetylating agent in the presence of a catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

-

(R)-2-Benzyl-3-hydroxypropanol

-

Acetic anhydride or Acetic acid

-

Acid catalyst (e.g., concentrated Sulfuric acid, p-Toluenesulfonic acid) or a base (e.g., Pyridine)

-

Organic solvent (e.g., Dichloromethane, Toluene)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl acetate mixture)

Procedure:

-

Dissolve (R)-2-Benzyl-3-hydroxypropanol in a suitable organic solvent.

-

Add the acetylating agent, either acetic anhydride or acetic acid.

-

Introduce the catalyst. For acid catalysis, a few drops of concentrated sulfuric acid are typically sufficient. For base-catalyzed acetylation (using acetic anhydride), pyridine can serve as both the catalyst and the solvent.

-

Stir the reaction mixture at room temperature or with gentle heating (reflux) to drive the reaction to completion. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If an acid catalyst was used, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (R)-2-Benzyl-3-hydroxypropanol | |

| Acetylating Agent | Acetic Anhydride or Acetic Acid | |

| Catalyst | H₂SO₄, p-TsOH, or Pyridine | |

| Yield | Can be high, depending on conditions |

Diagram of the Direct Esterification Pathway

Caption: Direct esterification of (R)-2-benzyl-3-hydroxypropanol.

Comparison of Synthesis Pathways

| Feature | Enzymatic Kinetic Resolution | Chiral Pool Synthesis | Direct Esterification |

| Stereocontrol | High enantioselectivity | Excellent (from chiral precursor) | Depends on purity of starting material |

| Starting Material | Prochiral diol | (R)-Epichlorohydrin | (R)-2-Benzyl-3-hydroxypropanol |

| Key Reagents | Lipase, Acyl donor | Grignard reagent, Acetylating agent | Acetylating agent, Catalyst |

| Reaction Conditions | Mild (often near room temp.) | Requires anhydrous conditions | Can require heating (reflux) |

| Byproducts | Isopropyl alcohol, Diacetate | Magnesium salts | Water or Acetic acid |

| Advantages | High ee, "Green" approach | Stereospecific, High ee | Direct, Potentially high yielding |

| Disadvantages | Requires enzyme, Optimization of conversion is crucial | Multi-step, Grignard reaction can be sensitive | Requires enantiopure starting alcohol |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways. The choice of method will depend on factors such as the availability and cost of starting materials, the desired level of enantiopurity, and the scale of the synthesis. The enzymatic kinetic resolution offers a modern, "green" approach with high enantioselectivity. The chiral pool synthesis from (R)-epichlorohydrin provides a robust method to ensure the correct stereochemistry from the outset. Finally, the direct esterification of the corresponding chiral alcohol is a straightforward and potentially high-yielding method, provided the enantiopure starting material is accessible. Each of these pathways offers a viable route for researchers and drug development professionals to obtain this important chiral intermediate.

References

Technical Guide: Physicochemical Properties of (R)-2-Benzyl-3-hydroxypropyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Benzyl-3-hydroxypropyl Acetate is a chiral intermediate of significant interest in the pharmaceutical industry. Its defined stereochemistry makes it a valuable building block in the asymmetric synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and its role in the synthesis of therapeutic agents. The chirality of this molecule is crucial, as different enantiomers of a drug can have vastly different pharmacological effects.[1] this compound, with its specific (R)-configuration, serves as a critical component in directing the stereochemistry of subsequent synthetic steps, ensuring the production of enantiomerically pure final drug products.[1]

Physicochemical Properties

This compound is a colourless oil at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 110270-49-0 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Colourless Oil | [2] |

| InChI Key | CBYFARAUSMBSDY-GFCCVEGCSA-N | [1] |

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation and purity assessment of this compound.

| Technique | Key Signals and Interpretation |

| ¹H and ¹³C NMR | Confirms the presence of the benzyl, hydroxypropyl, and acetate moieties. Characteristic signals include the acetate methyl group at approximately 2.05 ppm and the aromatic protons of the benzyl group between 7.2 and 7.4 ppm.[1] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to verify the molecular ion peak.[1] |

| Infrared Spectroscopy (IR) | Characteristic peaks are observed around 1735 cm⁻¹ (C=O stretch of the ester) and 3450 cm⁻¹ (O-H stretch of the hydroxyl group).[1] |

Experimental Protocols

Synthesis

The synthesis of this compound typically involves the esterification of (R)-2-benzyl-1,3-propanediol. While specific, detailed protocols are proprietary, a general methodology can be described as follows:

-

Esterification: (R)-2-benzyl-1,3-propanediol is reacted with acetic anhydride or acetyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) and a solvent (e.g., dichloromethane). The reaction is typically carried out at reduced temperatures to control selectivity and prevent side reactions.

-

Work-up: The reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is purified using column chromatography on silica gel, eluting with a solvent system such as a mixture of hexane and ethyl acetate to yield the pure this compound.

Analytical Methods

The enantiomeric purity and identity of this compound are critical and can be determined using the following methods:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a key method to determine the enantiomeric excess. Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are effective in separating the (R) and (S) enantiomers.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned in the spectral data table, NMR is essential for structural elucidation.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[1]

-

X-ray Crystallography: Provides definitive confirmation of the absolute stereochemistry.[1]

Role in Drug Development

This compound is a key intermediate in the synthesis of Retorphan.[2] Retorphan is a potent and selective inhibitor of neprilysin, an enzyme involved in the degradation of several endogenous peptides.[2] Neprilysin inhibitors are being developed as therapeutic agents for various cardiovascular and renal diseases. The diagram below illustrates the logical flow from the chiral intermediate to the final therapeutic application.

Caption: Synthetic pathway from chiral intermediate to therapeutic use.

The synthesis of Retorphan relies on the specific stereochemistry of this compound to achieve the desired pharmacological activity of the final drug molecule. This underscores the importance of this chiral building block in modern drug discovery and development.

References

(R)-2-Benzyl-3-hydroxypropyl Acetate: A Technical Whitepaper on its Role as a Prodrug Intermediate for Neprilysin Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Benzyl-3-hydroxypropyl acetate is a chiral building block primarily utilized as a key intermediate in the synthesis of Retorphan, a prodrug of the potent neprilysin (NEP) inhibitor, Thiorphan. This document provides a comprehensive overview of the mechanism of action of Thiorphan, the therapeutic rationale for NEP inhibition, and the associated signaling pathways. While this compound does not possess intrinsic biological activity in this context, its stereospecific structure is crucial for the synthesis of the active enantiomer of the final drug product. This guide details the mechanism of NEP inhibition, summarizes relevant quantitative data, provides experimental protocols for assessing NEP activity, and visualizes the involved biological and experimental workflows.

Introduction: The Role of this compound as a Synthetic Intermediate

This compound serves as a critical chiral intermediate in the multi-step synthesis of Retorphan. Retorphan is designed as a prodrug to improve the bioavailability of its active metabolite, Thiorphan. The primary function of this compound in this process is to provide the correct stereochemical configuration, which is essential for the effective binding of Thiorphan to the active site of its target enzyme, neprilysin. The in-depth mechanism of action, therefore, pertains to the final active compound, Thiorphan, and its interaction with neprilysin.

Mechanism of Action: Neprilysin Inhibition by Thiorphan

Thiorphan, the active metabolite of Retorphan, is a potent and selective inhibitor of neprilysin (NEP), also known as neutral endopeptidase. Neprilysin is a zinc-dependent metalloprotease found on the surface of various cells, which is responsible for the degradation of a number of vasoactive peptides.

The primary mechanism of action of Thiorphan involves the competitive inhibition of neprilysin. By binding to the active site of the enzyme, Thiorphan prevents the breakdown of several key endogenous peptides, including:

-

Natriuretic peptides: Atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).

-

Bradykinin

-

Substance P

-

Angiotensin I and II

The accumulation of these peptides, particularly natriuretic peptides and bradykinin, leads to a range of physiological effects that are beneficial in the treatment of cardiovascular diseases, most notably heart failure. These effects include vasodilation, natriuresis (sodium excretion), diuresis (water excretion), and a reduction in cardiac hypertrophy and fibrosis.

Prodrug Activation

Retorphan is rendered active in vivo through hydrolysis of its ester group, a reaction catalyzed by endogenous esterases. This process unmasks the thiol group of Thiorphan, which is crucial for its inhibitory activity against the zinc-containing active site of neprilysin.

Signaling Pathways

The therapeutic effects of neprilysin inhibition are mediated through the enhancement of signaling pathways activated by its substrates. The most well-characterized of these is the natriuretic peptide signaling pathway.

Caption: Neprilysin Inhibition and Natriuretic Peptide Signaling.

Quantitative Data

The following table summarizes the key quantitative parameters for Thiorphan, the active metabolite of Retorphan.

| Parameter | Value | Description |

| IC₅₀ (Neprilysin) | 4.7 - 6.9 nM | The half-maximal inhibitory concentration of Thiorphan against neprilysin, indicating high potency. |

| Target | Neprilysin (Neutral Endopeptidase) | A zinc-dependent metalloprotease. |

| Mechanism | Competitive Inhibitor | Binds to the active site of neprilysin, preventing substrate degradation. |

Note: Data for Retorphan itself is limited as it is a prodrug. The activity is dependent on its conversion to Thiorphan.

Experimental Protocols

Synthesis of Retorphan from this compound

A detailed, publicly available, step-by-step protocol for the synthesis of Retorphan specifically from this compound is not readily found in the scientific literature. However, a general synthetic strategy can be inferred from its structure and the nature of Thiorphan. The synthesis would involve several key transformations:

-

Activation of the primary alcohol: The hydroxyl group of this compound would likely be converted to a good leaving group, such as a tosylate or mesylate.

-

Introduction of the thiol precursor: Nucleophilic substitution with a protected thiol (e.g., trityl thiol) would introduce the sulfur atom.

-

Deprotection and coupling: Removal of the acetate and thiol protecting groups, followed by amide bond formation with glycine, would yield the final Thiorphan structure. The esterification to form the Retorphan prodrug would be a subsequent step.

Caption: Generalized Synthetic Workflow to Retorphan.

Fluorometric Neprilysin Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound like Thiorphan on neprilysin.

Materials:

-

Recombinant human neprilysin

-

Neprilysin Assay Buffer

-

Fluorogenic neprilysin substrate (e.g., Abz-based peptide)

-

Thiorphan (or other test inhibitors)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation/Emission ~330/430 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Thiorphan in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the Thiorphan stock solution in Neprilysin Assay Buffer to generate a range of test concentrations.

-

Dilute the recombinant neprilysin to the working concentration in ice-cold Neprilysin Assay Buffer.

-

Prepare the NEP substrate working solution by diluting the stock in Neprilysin Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Inhibitor wells: Add a fixed volume of the diluted neprilysin solution and a corresponding volume of each Thiorphan dilution.

-

Enzyme control well: Add the diluted neprilysin solution and an equivalent volume of Neprilysin Assay Buffer (without inhibitor).

-

Substrate control well: Add Neprilysin Assay Buffer (without enzyme or inhibitor).

-

Bring the total volume in each well to a consistent amount with Neprilysin Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the NEP substrate working solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each Thiorphan concentration relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the Thiorphan concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Caption: Experimental Workflow for Neprilysin Inhibition Assay.

Clinical Significance and Future Directions

Neprilysin inhibitors, often in combination with angiotensin receptor blockers (ARBs), have become a cornerstone in the management of heart failure with reduced ejection fraction (HFrEF). By augmenting the beneficial effects of endogenous natriuretic peptides, these therapies lead to improved cardiovascular outcomes, including reduced hospitalization rates and mortality.

While specific clinical trial data for Retorphan is not widely published, the well-established efficacy of other neprilysin inhibitors like Sacubitril (in combination with Valsartan) underscores the therapeutic potential of this drug class. Future research may focus on optimizing the pharmacokinetic profiles of neprilysin inhibitor prodrugs and exploring their utility in other cardiovascular conditions.

Conclusion

This compound is a valuable chiral starting material, the importance of which is intrinsically linked to the therapeutic efficacy of the neprilysin inhibitor, Thiorphan. While devoid of a direct mechanism of action itself, its stereochemistry is paramount for the synthesis of the biologically active enantiomer of Retorphan's active metabolite. The inhibition of neprilysin by Thiorphan represents a powerful therapeutic strategy, primarily in cardiovascular medicine, by potentiating the endogenous natriuretic peptide system. The protocols and data presented herein provide a technical foundation for researchers and drug development professionals working in this area.

The Biological Significance of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Chiral Intermediate for Cardiovascular Drug Synthesis

(R)-2-Benzyl-3-hydroxypropyl Acetate is a chiral molecule that, based on available scientific literature, does not exhibit direct biological activity. Its significance in the biomedical field is primarily as a crucial chiral intermediate in the stereoselective synthesis of potent, biologically active compounds. Specifically, it serves as a key building block in the production of Retorphan , a selective inhibitor of the enzyme neprilysin.

This technical guide will elucidate the role of this compound as a synthetic precursor and detail the biological activity and therapeutic relevance of the resulting end product.

Role as a Chiral Intermediate in Drug Synthesis

The stereochemistry of a molecule is paramount in determining its biological function. This compound possesses a defined three-dimensional structure at its chiral center, which is essential for the synthesis of enantiomerically pure pharmaceuticals. Its primary documented application is in the synthesis of Retorphan.

The enantiomer of the title compound, (S)-2-Benzyl-3-hydroxypropyl Acetate, is also a valuable chiral intermediate, used in the synthesis of Sinorphan . Sinorphan is an inhibitor of both angiotensin-converting enzyme (ACE) and neutral endopeptidase (neprilysin).

The synthetic pathway leverages the specific stereoconfiguration of this compound to ensure the final drug molecule has the correct orientation to bind effectively to its target enzyme.

Biological Activity of the End Product: Neprilysin Inhibition

Retorphan, synthesized from this compound, is a potent and selective inhibitor of neprilysin (also known as neutral endopeptidase or NEP). Neprilysin is a zinc-dependent metalloprotease that is responsible for the degradation of several vasoactive peptides.

Mechanism of Action of Neprilysin Inhibitors

Neprilysin inhibitors work by blocking the action of the neprilysin enzyme. This inhibition leads to an increase in the circulating levels of its substrates, most notably the natriuretic peptides : atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP).[1][2]

These peptides exert beneficial cardiovascular effects, including:

-

Vasodilation: Widening of blood vessels, which lowers blood pressure.

-

Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys, which reduces blood volume and cardiac workload.[3]

-

Antiproliferative and Antihypertrophic Effects: Inhibition of adverse remodeling of the heart and blood vessels.[4]

By preventing the breakdown of these peptides, neprilysin inhibitors enhance their positive effects on the cardiovascular system.[1]

Therapeutic Significance

The inhibition of neprilysin is a key therapeutic strategy in the management of heart failure .[5] The combined action of increasing natriuretic peptides while simultaneously blocking the renin-angiotensin-aldosterone system (often through co-administration with an angiotensin receptor blocker) has proven to be highly effective in reducing morbidity and mortality in patients with heart failure with reduced ejection fraction.[3][6]

Dual Inhibition: ACE and Neprilysin

As mentioned, the (S)-enantiomer is a precursor to Sinorphan, a dual inhibitor of both ACE and neprilysin.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: This is a well-established mechanism for treating hypertension and heart failure. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.[7][8]

-

Combined Inhibition: Dual inhibition of both ACE and neprilysin offers a synergistic approach to managing cardiovascular disease by simultaneously blocking the detrimental effects of the renin-angiotensin system and potentiating the beneficial effects of the natriuretic peptide system.[9][10]

Experimental Protocols

As there is no direct biological activity reported for this compound, there are no associated experimental protocols for its biological evaluation. The relevant experimental work focuses on its chemical synthesis and the biological evaluation of the final drug products.

Protocols for evaluating neprilysin inhibitors such as Retorphan would typically involve:

-

Enzyme Inhibition Assays: To determine the potency of the inhibitor against purified neprilysin. This is often an in vitro fluorescence-based assay using a synthetic neprilysin substrate.

-

Cell-Based Assays: To assess the effect of the inhibitor on cells that express neprilysin.

-

In Vivo Models: Using animal models of hypertension or heart failure to evaluate the physiological effects of the drug on blood pressure, cardiac function, and renal function.

Quantitative Data

There is no quantitative data available regarding the direct biological activity of this compound. All quantitative data, such as IC50 or Ki values, would pertain to the final inhibitor, Retorphan. A comprehensive search of scientific literature would be required to obtain specific inhibitory constants for Retorphan.

Signaling Pathways

The relevant signaling pathway is that of the natriuretic peptides, which is modulated by the inhibition of neprilysin.

Conclusion

References

- 1. droracle.ai [droracle.ai]

- 2. Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Neprilysin inhibition: a brief review of past pharmacological strategies for heart failure treatment and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jacc.org [jacc.org]

- 7. Dual inhibition of angiotensin-converting enzyme and neutral endopeptidase in rats with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual inhibition of neutral endopeptidase and angiotensin-converting enzyme in rats with hypertension and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of neutral endopeptidase inhibition and combined angiotensin converting enzyme and neutral endopeptidase inhibition on angiotensin and bradykinin peptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasopeptidase inhibitors, neutral endopeptidase inhibitors, and dual inhibitors of angiotensin-converting enzyme and neutral endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-2-Benzyl-3-hydroxypropyl Acetate

CAS Number: 110270-49-0

This technical guide provides a comprehensive overview of (R)-2-Benzyl-3-hydroxypropyl Acetate, a chiral intermediate of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis and purification protocols, and its applications, with a focus on its role in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2][3] |

| Appearance | Colorless Oil | [1] |

| CAS Number | 110270-49-0 | [1][3] |

| Storage Temperature | 2-8°C | [1] |

| XLogP3-AA (Computed) | 1.6 | PubChem |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem |

| Rotatable Bond Count (Computed) | 6 | PubChem |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Key Data |

| ¹H NMR | Signals include the acetate methyl group (~2.05 ppm) and benzyl aromatic protons (7.2–7.4 ppm).[3] |

| ¹³C NMR | Confirms the presence of benzyl, hydroxypropyl, and acetate moieties. |

| Infrared (IR) | Characteristic peaks around 3450 cm⁻¹ (O-H stretch) and 1735 cm⁻¹ (C=O ester stretch).[3] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) can be used to verify the molecular ion peak.[3] |

Synthesis and Purification

The primary synthetic route to enantiomerically pure this compound is through "chiral pool synthesis," which utilizes a readily available chiral starting material to preserve stereochemical integrity throughout the reaction sequence.[3]

Experimental Protocol: Synthesis from (R)-epichlorohydrin

This method involves the ring-opening of (R)-epichlorohydrin with a benzyl Grignard reagent, followed by acetylation.

dot

Caption: Synthetic pathway from (R)-epichlorohydrin.

Materials:

-

(R)-Epichlorohydrin

-

Magnesium turnings

-

Benzyl bromide

-

Anhydrous diethyl ether

-

Acetic anhydride

-

Pyridine

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of benzyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of benzylmagnesium bromide. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.

-

Ring-Opening Reaction: The flask is cooled in an ice bath, and a solution of (R)-epichlorohydrin in anhydrous diethyl ether is added dropwise to the Grignard reagent. The reaction is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude (R)-2-benzyl-1-chloro-3-propanol.

-

Acetylation: The crude alcohol is dissolved in a suitable solvent such as dichloromethane, and pyridine is added, followed by the dropwise addition of acetic anhydride at 0°C. The reaction is stirred and allowed to warm to room temperature.

-

Final Work-up and Purification: The reaction is quenched with water, and the organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by silica gel column chromatography.

Purification by Column Chromatography

Purification is typically achieved using silica gel column chromatography with a mobile phase consisting of a mixture of hexane and ethyl acetate.[3] The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

dot

Caption: General workflow for purification.

Applications in Drug Development

This compound is a valuable chiral building block in asymmetric synthesis.[3] Its primary application is as an intermediate in the synthesis of Retorphan, a prodrug of Thiorphan.[1]

Synthesis of Retorphan and the Neprilysin Inhibition Pathway

Thiorphan is a potent inhibitor of neprilysin, a neutral endopeptidase. Neprilysin is involved in the degradation of several signaling peptides, including amyloid-beta (Aβ). The inhibition of neprilysin by Thiorphan leads to an increase in the levels of these peptides. In the context of Alzheimer's disease research, the inhibition of neprilysin has been shown to increase the levels of Aβ, which is a key component of the amyloid plaques found in the brains of Alzheimer's patients.

dot

References

The Stereochemical Keystone: A Technical Guide to (R)-2-Benzyl-3-hydroxypropyl Acetate in Asymmetric Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular three-dimensional orientation is not merely an academic exercise but a critical determinant of biological activity and safety. Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular recognition in biological systems. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[1] Within this context, chiral building blocks, or synthons, are indispensable tools for the stereoselective construction of complex molecules. (R)-2-Benzyl-3-hydroxypropyl acetate stands out as a versatile and highly valuable chiral intermediate, offering a predefined stereocenter that guides the formation of enantiomerically pure target compounds.

This technical guide provides an in-depth exploration of the stereochemical importance of this compound, detailing its applications, synthesis, and the experimental protocols that underpin its use. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry who leverage stereochemically defined intermediates to achieve their synthetic goals.

The Core Stereochemical Importance

The paramount importance of this compound lies in its specific (R)-configuration at the C2 position. This pre-existing, well-defined chiral center serves as a foundational element in asymmetric synthesis, directing the stereochemical outcome of subsequent reactions.[1] By employing this synthon, chemists can construct complex molecular architectures with a high degree of stereocontrol, a crucial factor in the development of pharmaceuticals where only one enantiomer typically exhibits the desired therapeutic effect.[1]

The molecule's utility is further enhanced by its differentiated functional groups: a primary hydroxyl group available for immediate transformation and a primary acetate group that acts as a protected hydroxyl, which can be unveiled at a later synthetic stage.[1] This "orthogonal" nature of its functionalities allows for controlled, stepwise modifications, making it a reliable three-carbon chiral fragment in multistep syntheses.[1]

Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical agents. Its defined stereochemistry is transferred during the synthetic sequence, ensuring the final active pharmaceutical ingredient (API) is enantiomerically pure.

-

Neprilysin Inhibitors: This chiral synthon is a documented intermediate in the synthesis of Retorphan.[2] Retorphan is a potent and selective inhibitor of neprilysin, an enzyme involved in the degradation of certain peptides, and is developed as a prodrug of the enantiomers of Thiorphan.[2]

-

Beta-Blockers: Chiral intermediates are fundamental to the synthesis of enantiomerically pure beta-blockers, such as (S)-betaxolol and (S)-metoprolol.[3][4] While the direct use of this compound for these specific drugs requires confirmation from detailed synthetic schemes, similar chiral three-carbon synthons are the cornerstone of their asymmetric synthesis. The general principle involves building the characteristic amino-alcohol side chain of beta-blockers from a chiral precursor to ensure the desired (S)-configuration, which is typically the more active enantiomer.[5]

-

Antiviral Agents: The synthesis of many chiral antiviral drugs relies on chiral pool starting materials or the use of chiral building blocks to construct the complex stereochemistry required for activity.[6] Chiral synthons like this compound are valuable for introducing specific stereocenters into these molecules.

The logical workflow of employing a chiral building block is visualized below.

Caption: Logical workflow of chiral pool synthesis.

Physicochemical and Stereochemical Data

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 110270-49-0 | [2] |

| Molecular Formula | C12H16O3 | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Appearance | Colourless Oil | [2] |

| Storage Temperature | 2-8°C | [2] |

| Stereochemistry | (R)-enantiomer | [1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis. Below are protocols for its synthesis, stereochemical analysis, and a representative application.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of (R)-2-benzyl-3-hydroxypropanol to yield the title compound, a method designed to preserve the chiral integrity of the molecule.[1]

Materials:

-

(R)-2-benzyl-3-hydroxypropanol

-

Acetic anhydride or Acetic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Dissolve (R)-2-benzyl-3-hydroxypropanol in toluene in a round-bottom flask equipped with a reflux condenser.

-

Add acetic anhydride (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically >95% conversion), cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude oil using column chromatography on silica gel with an ethyl acetate/hexane gradient to yield enantiomerically pure this compound.

The general experimental workflow for synthesis and purification is illustrated in the following diagram.

Caption: Experimental workflow for synthesis and purification.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

To ensure the stereochemical integrity of the synthesized product, chiral High-Performance Liquid Chromatography (HPLC) is employed. This method separates the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee).[1]

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column, e.g., a polysaccharide-based column like Chiralpak AD-H.[1]

Typical HPLC Parameters:

| Parameter | Condition |

| Column | Chiralpak AD-H (or equivalent) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Vol. | 10 µL |

Procedure:

-

Prepare a standard solution of the racemic 2-Benzyl-3-hydroxypropyl acetate to determine the retention times of both the (R) and (S) enantiomers.

-

Prepare a dilute solution of the synthesized this compound sample in the mobile phase.

-

Inject the racemic standard onto the HPLC system and record the chromatogram. Identify the two peaks corresponding to the enantiomers.

-

Inject the synthesized sample and record the chromatogram under the same conditions.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the (R) and (S) enantiomers with the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.

Protocol 3: Application as a Chiral Synthon in Nucleophilic Substitution

This protocol provides a general method for using this compound to introduce a new functional group with retention of stereochemistry.[1]

Procedure:

-

Activation of the Hydroxyl Group: Convert the primary alcohol of this compound into a good leaving group (e.g., a tosylate or mesylate) by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine at low temperature (e.g., 0 °C).

-

Nucleophilic Substitution: React the resulting tosylate or mesylate intermediate with a suitable nucleophile (e.g., sodium azide, a protected thiol, or an organocuprate). The reaction is typically performed in a polar aprotic solvent like DMF or DMSO. This S_N2 reaction proceeds with an inversion of configuration at the carbon bearing the leaving group, but since the chiral center (C2) is not directly involved, its (R)-configuration is preserved.

-

Deprotection: The acetate group can be hydrolyzed under basic conditions (e.g., with potassium carbonate in methanol) to reveal the second hydroxyl group for further synthetic transformations.

The stereospecific nature of drug-receptor interactions underscores the importance of using enantiomerically pure compounds.

Caption: Differential binding of enantiomers to a chiral receptor.

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler of stereoselective synthesis. Its defined (R)-configuration, coupled with its versatile functional groups, provides a reliable and efficient pathway for introducing chirality into complex molecules. For researchers and drug development professionals, a thorough understanding and proficient application of such chiral building blocks are essential for the successful and safe development of next-generation therapeutics. The continued use and exploration of synthons like this compound will undoubtedly continue to be a cornerstone of innovation in asymmetric synthesis.

References

- 1. This compound | 110270-49-0 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 6. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Pool Synthesis of (R)-2-Benzyl-3-hydroxypropyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and stereoselective chiral pool synthesis strategy for obtaining (R)-2-Benzyl-3-hydroxypropyl Acetate. This valuable chiral building block is synthesized starting from the readily available and inexpensive D-mannitol. The synthesis involves a four-step sequence: protection of the starting material, oxidative cleavage, introduction of the benzyl group via a Grignard reaction, and a final regioselective acetylation. This guide provides detailed experimental protocols, quantitative data for each step, and visualizations of the synthetic pathway and experimental workflow to aid in practical application.

Synthetic Strategy Overview

The synthesis of this compound from D-mannitol is a well-established example of chiral pool synthesis, where the inherent chirality of the starting material is transferred to the final product. The overall synthetic transformation is depicted below:

Figure 1: Overall synthetic pathway for this compound from D-mannitol.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data.

Step 1: Protection of D-Mannitol

The first step involves the protection of the 1,2- and 5,6-diol functionalities of D-mannitol as acetonides to yield 1,2:5,6-Di-O-isopropylidene-D-mannitol. This protection strategy directs the subsequent oxidative cleavage to the central diol.

Experimental Protocol:

To a suspension of D-mannitol (50 g, 0.27 mol) in acetone (500 mL) at 0 °C, concentrated sulfuric acid (5 mL) is added dropwise with stirring. The mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the slow addition of saturated aqueous sodium bicarbonate solution until the pH reaches 7-8. The resulting precipitate is filtered off and washed with acetone. The combined filtrate and washings are concentrated under reduced pressure. The residue is partitioned between ethyl acetate (300 mL) and water (150 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is recrystallized from a mixture of hexane and ethyl acetate to afford 1,2:5,6-Di-O-isopropylidene-D-mannitol as a white crystalline solid.[1][2][3][4][5]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 85-92% | [1][2] |

| Melting Point | 118-122 °C | [1] |

Step 2: Oxidative Cleavage to (R)-2,3-O-Isopropylideneglyceraldehyde

The protected mannitol is then subjected to oxidative cleavage using sodium periodate to yield two equivalents of (R)-2,3-O-isopropylideneglyceraldehyde.

Experimental Protocol:

To a solution of 1,2:5,6-Di-O-isopropylidene-D-mannitol (26.2 g, 0.1 mol) in dichloromethane (250 mL) is added a solution of sodium periodate (23.5 g, 0.11 mol) in water (150 mL). The biphasic mixture is stirred vigorously at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is carefully removed under reduced pressure at a bath temperature below 30 °C to yield (R)-2,3-O-isopropylideneglyceraldehyde as a colorless oil, which is used immediately in the next step without further purification.[3][6]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90-95% (crude) | [6] |

| [α]D | +80.2° (c 1.0, CHCl3) |

Step 3: Grignard Reaction and Deprotection/Reduction to (R)-2-Benzyl-1,3-propanediol

The key C-C bond formation is achieved through the addition of a benzylmagnesium chloride Grignard reagent to the aldehyde. The resulting protected diol is then deprotected and reduced in a one-pot procedure.

Experimental Protocol:

A solution of benzylmagnesium chloride is prepared from magnesium turnings (3.6 g, 0.15 mol) and benzyl chloride (17.0 mL, 0.15 mol) in anhydrous tetrahydrofuran (THF, 150 mL).[7][8][9][10] The Grignard reagent is cooled to -78 °C, and a solution of (R)-2,3-O-isopropylideneglyceraldehyde (13.0 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise over 1 hour. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is dissolved in a mixture of methanol (150 mL) and 1 M hydrochloric acid (50 mL) and stirred at room temperature for 4 hours to remove the acetonide protecting group. Sodium borohydride (3.8 g, 0.1 mol) is then added portion-wise at 0 °C, and the mixture is stirred for an additional 2 hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give (R)-2-Benzyl-1,3-propanediol as a colorless oil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield (over 2 steps) | 75-80% | |

| Enantiomeric Excess (ee) | >98% |

Step 4: Regioselective Acetylation

The final step is the regioselective mono-acetylation of the primary hydroxyl group of (R)-2-Benzyl-1,3-propanediol to yield the target molecule.

Experimental Protocol:

To a solution of (R)-2-Benzyl-1,3-propanediol (16.6 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in dichloromethane (200 mL) at 0 °C, acetyl chloride (7.9 mL, 0.11 mol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with water (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.[11]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 88-94% | [11] |

| Purity (by HPLC) | >99% | [11] |

Workflow and Logical Relationships

The experimental workflow can be visualized as a series of sequential operations, each with specific inputs and outputs.

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This technical guide provides a comprehensive and practical approach for the chiral pool synthesis of this compound from D-mannitol. The detailed experimental protocols, coupled with quantitative data and clear visualizations, offer researchers and professionals in drug development a reliable method for obtaining this important chiral intermediate. The high yields and excellent stereocontrol throughout the synthetic sequence make this a valuable and efficient strategy for accessing enantiomerically pure materials crucial for the synthesis of complex pharmaceutical agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. researchgate.net [researchgate.net]

- 7. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. This compound | 110270-49-0 | Benchchem [benchchem.com]

(R)-2-Benzyl-3-hydroxypropyl Acetate: A Chiral Intermediate for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-Benzyl-3-hydroxypropyl acetate is a valuable chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. Its defined stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is responsible for the desired therapeutic effect. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Physicochemical and Chiral Properties

A summary of the key physical, chemical, and chiral properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 208.25 g/mol | --INVALID-LINK-- |

| CAS Number | 110270-49-0 | --INVALID-LINK-- |

| Appearance | Colorless oil (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as ethyl acetate and hexane. | --INVALID-LINK-- |

| Specific Rotation ([α]D) | Not available | |

| Enantiomeric Excess (e.e.) | >99% (achievable via chiral pool synthesis) | --INVALID-LINK-- |

Synthesis of this compound

The enantiomerically pure form of this compound is critical for its use as a chiral intermediate. Two primary synthetic strategies are employed: chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis from (R)-Epichlorohydrin

This is a common and efficient method that utilizes a readily available and inexpensive chiral starting material. The key step is the regioselective ring-opening of the epoxide.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. Benzyl chloride is added dropwise to initiate the formation of benzylmagnesium chloride. The reaction is typically stirred at room temperature until the magnesium is consumed.

-

Epoxide Ring-Opening: The solution of benzylmagnesium chloride is cooled in an ice bath. A solution of (R)-epichlorohydrin in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-1-chloro-3-phenylpropan-2-ol.

-

Acetylation: The crude (R)-1-chloro-3-phenylpropan-2-ol is dissolved in a suitable solvent such as dichloromethane. Acetic anhydride and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) are added. The reaction is stirred at room temperature until completion (monitored by TLC).

-

Purification: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, this compound, is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[1]

Asymmetric Hydrogenation

An alternative approach involves the asymmetric hydrogenation of a prochiral keto-acetate precursor using a chiral catalyst. This method is highly effective in establishing the desired stereocenter with high enantioselectivity.

Experimental Protocol:

-

Catalyst Preparation: A ruthenium-based catalyst, such as one derived from a Ru(II)-BINAP complex (e.g., Ru(OAc)₂(R)-BINAP), is prepared in a Schlenk tube under an inert atmosphere.

-

Hydrogenation: The prochiral keto-acetate substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave. The chiral ruthenium catalyst is added. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure. The reaction is stirred at a specific temperature for a set period.

-

Work-up and Purification: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound with high enantiomeric excess.[1]

Application in the Synthesis of Retorphan

This compound is a key intermediate in the synthesis of Retorphan, a potent and selective inhibitor of the enzyme neprilysin.[2] Retorphan acts as a prodrug of the active enantiomer of Thiorphan.[2]

Synthetic Workflow for Retorphan

The synthesis of Retorphan from this compound involves a multi-step sequence that introduces the necessary functional groups and builds the final molecular architecture.

Caption: Synthetic workflow from the chiral intermediate to Retorphan.

The Neprilysin Signaling Pathway

Retorphan exerts its therapeutic effect by inhibiting neprilysin, a zinc-dependent metalloprotease found on the surface of various cells. Neprilysin is responsible for the degradation of a number of signaling peptides. By inhibiting neprilysin, Retorphan increases the bioavailability of these peptides, leading to various physiological effects.

Caption: Inhibition of the Neprilysin signaling pathway by Retorphan.

Determination of Enantiomeric Purity

Ensuring the high enantiomeric purity of this compound is paramount for its use in pharmaceutical synthesis. The most common and reliable method for determining enantiomeric excess (e.e.) is chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol for Chiral HPLC:

-

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) column, such as a Chiralpak AD-H, is used.[1]

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A constant flow rate is maintained.

-

Detection: UV detection at a suitable wavelength is employed.

-

-

Data Analysis: The retention times for the (R) and (S) enantiomers will be different. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Conclusion

This compound is a versatile and highly valuable chiral intermediate. Its efficient synthesis, either through chiral pool or asymmetric methods, provides access to an enantiomerically pure building block that is essential for the development of stereochemically defined drugs like Retorphan. The detailed understanding of its synthesis, properties, and the biological pathways it influences is critical for researchers and scientists in the field of drug discovery and development.

References

Spectroscopic and Synthetic Profile of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (R)-2-Benzyl-3-hydroxypropyl Acetate, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a representative experimental protocol for its preparation.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key data points available for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Key signals in the proton NMR spectrum are anticipated to include the acetate methyl group protons and the aromatic protons of the benzyl group.[1]

| Assignment | Approximate Chemical Shift (δ) in ppm |

| Acetate Methyl Protons (CH₃) | ~2.05 |

| Aromatic Protons (C₆H₅) | 7.2 - 7.4 |

¹³C NMR: The carbon NMR spectrum is expected to show characteristic signals for the carbonyl carbon of the ester, the carbons of the benzyl group, and the aliphatic carbons of the hydroxypropyl chain.

(Note: Detailed, experimentally verified peak assignments for both ¹H and ¹³C NMR of this compound are not widely available in public databases and would typically be determined through detailed 2D NMR experiments.)

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | ~3450 (broad) |

| C=O (ester) | ~1735 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

| Ion | m/z |

| [M+H]⁺ or [M+Na]⁺ | Expected around 208.1099 for C₁₂H₁₆O₃ |

A key verification is the molecular ion peak at an m/z of approximately 208.25, corresponding to the molecular formula C₁₂H₁₆O₃.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of (R)-2-benzyl-1,3-propanediol. The following is a representative protocol:

Materials:

-

(R)-2-benzyl-1,3-propanediol

-

Acetic anhydride or acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

An appropriate solvent (e.g., dichloromethane or diethyl ether)

-

Aqueous workup solutions (e.g., dilute HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve (R)-2-benzyl-1,3-propanediol in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add the base, followed by the dropwise addition of acetic anhydride or acetyl chloride.

-

Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acid solution.

-

Perform a standard aqueous workup by sequentially washing the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield pure this compound.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

This guide serves as a foundational resource for professionals engaged in the synthesis and characterization of chiral molecules. The provided data and protocols are intended to facilitate further research and development in this area.

References

Potential Therapeutic Targets of (R)-2-Benzyl-3-hydroxypropyl Acetate: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-2-Benzyl-3-hydroxypropyl acetate is a chiral intermediate primarily utilized in the synthesis of potent enzyme inhibitors. This technical guide delineates the potential therapeutic targets associated with this compound, focusing on the downstream molecules synthesized from it. The primary target identified through its synthetic applications is Neprilysin (NEP). Furthermore, the corresponding (S)-enantiomer is a precursor to dual inhibitors of Neprilysin and Angiotensin-Converting Enzyme (ACE), making ACE a relevant secondary target for discussion. This document provides an in-depth overview of these enzymes, their signaling pathways, quantitative data for representative inhibitors, detailed experimental protocols for activity assays, and a brief exploration of other potential, less direct, therapeutic targets.

Introduction

This compound is principally recognized as a key chiral building block in synthetic organic chemistry. Its primary pharmacological relevance stems from its role as an intermediate in the synthesis of Retorphan, a potent and selective inhibitor of Neprilysin (NEP). The stereoisomer, (S)-2-Benzyl-3-hydroxypropyl acetate, serves as a precursor for Sinorphan, a dual inhibitor of both NEP and Angiotensin-Converting Enzyme (ACE). Consequently, the direct therapeutic activity of this compound itself is not established; instead, its therapeutic potential is intrinsically linked to the biological targets of the molecules it is used to create. This guide will therefore focus on NEP and ACE as the principal therapeutic targets. A potential, albeit less direct, association with Protein Kinase C (PKC) based on structurally similar molecules will also be discussed.

Primary Therapeutic Target: Neprilysin (NEP)

Neprilysin, also known as neutral endopeptidase, is a zinc-dependent metalloprotease expressed on the surface of various cells. It is responsible for the degradation of a number of biologically active peptides.

Mechanism of Action and Signaling Pathway

NEP plays a crucial role in cardiovascular and renal homeostasis by inactivating several vasoactive peptides, including natriuretic peptides (ANP, BNP, CNP), bradykinin, and substance P. By inhibiting NEP, the levels of these peptides increase, leading to vasodilation, natriuresis, and diuresis, which collectively help to reduce blood pressure and cardiac workload. The inhibition of NEP is a key mechanism in the treatment of heart failure.

Caption: Neprilysin (NEP) signaling pathway and point of inhibition.

Quantitative Data for NEP Inhibitors

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Conditions |

| Sacubitrilat (LBQ657) | NEP | 5 | 1.6 | Recombinant human NEP, fluorogenic substrate |

| Thiorphan | NEP | 4.7 | - | Rat kidney cortex NEP, [3H]-bradykinin substrate |

| Candoxatrilat | NEP | 3.2 | 1.4 | Recombinant human NEP, fluorogenic substrate |

Experimental Protocol: NEP Inhibition Assay

This protocol is based on a fluorometric method using a synthetic substrate.

Caption: General workflow for a fluorometric NEP inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris, pH 7.4).

-

Reconstitute purified or recombinant human NEP enzyme in assay buffer.

-

Prepare a working solution of a fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

-

Prepare serial dilutions of the test inhibitor and a positive control inhibitor (e.g., Thiorphan).

-

-

Assay Execution:

-

In a 96-well microplate, add the assay buffer, inhibitor solution, and NEP enzyme solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 320-340 nm, emission at 400-430 nm) in kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Secondary Therapeutic Target: Angiotensin-Converting Enzyme (ACE)

ACE is a central component of the renin-angiotensin system (RAS) and a key regulator of blood pressure. The relevance of ACE as a target is highlighted by the synthesis of the dual NEP/ACE inhibitor Sinorphan from the (S)-enantiomer of 2-Benzyl-3-hydroxypropyl acetate.

Mechanism of Action and Signaling Pathway

ACE has two primary functions: it converts angiotensin I to the potent vasoconstrictor angiotensin II, and it degrades bradykinin, a vasodilator. Inhibition of ACE therefore leads to reduced angiotensin II levels and increased bradykinin levels, resulting in vasodilation and a decrease in blood pressure.

Caption: Renin-Angiotensin System (RAS) and the role of ACE.

Quantitative Data for ACE Inhibitors

Specific inhibitory constants for Sinorphan are not widely published. The table below provides data for commonly used ACE inhibitors.

| Compound | Target | IC50 (nM) | Ki (nM) | Assay Conditions |

| Captopril | ACE | 23 | 1.7 | Rabbit lung ACE, HHL substrate |

| Enalaprilat | ACE | 1.2 | 0.2 | Human plasma ACE, HHL substrate |

| Lisinopril | ACE | 5.1 | 1.2 | Rabbit lung ACE, HHL substrate |

Experimental Protocol: ACE Inhibition Assay

This protocol describes a common method using the substrate hippuryl-histidyl-leucine (HHL).

Caption: Workflow for an ACE inhibition assay based on HHL hydrolysis.

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl).

-

Dissolve the substrate hippuryl-histidyl-leucine (HHL) in the buffer.

-

Prepare a solution of ACE from rabbit lung in the buffer.

-

Prepare serial dilutions of the test inhibitor and a positive control (e.g., Captopril).

-

-

Assay Execution:

-

In test tubes, pre-incubate the ACE solution with various concentrations of the inhibitor at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 1 M HCl.

-

Extract the hippuric acid formed into a known volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Reconstitute the hippuric acid residue in a suitable solvent (e.g., water or buffer).

-

-

Data Analysis:

-

Measure the absorbance of the reconstituted hippuric acid solution at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Other Potential Therapeutic Targets

While the primary targets are clearly defined by the known synthetic applications of this compound and its enantiomer, related structures have been investigated for other biological activities.

Protein Kinase C (PKC)

A study on 2-benzyl and 2-phenyl-3-hydroxypropyl pivalates, which are structurally related to the title compound (differing by the ester group), has identified them as ligands for Protein Kinase C-alpha (PKC-α).[1][2] One of the tested analogues exhibited a Ki of 0.7 µM.[2] PKC is a family of serine/threonine kinases involved in numerous cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in various diseases, including cancer and cardiovascular disorders.

It is plausible, though not directly demonstrated, that this compound or its derivatives could exhibit some affinity for PKC isoforms. However, further investigation is required to confirm this and to determine the functional consequence of such an interaction.

Conclusion